molecular formula C11H10BrNO3 B3212299 Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 109888-47-3

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No. B3212299
CAS RN: 109888-47-3
M. Wt: 284.11 g/mol
InChI Key: WPGQDXWQYYWMFT-UHFFFAOYSA-N
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Description

“Methyl 3-(4-bromophenyl)acrylate” is a related compound . It’s a derivative of phenylacetic acid containing a bromine atom . Another related compound is “Methyl 3-(4-bromophenyl)propionate” which has a molecular weight of 243.1 g/mol .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, “4-Bromophenylacetic acid”, can be made from phenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

“Methyl 3-(4-bromophenyl)acrylate” is a solid at room temperature . “Methyl 3-(4-bromophenyl)propionate” has a density of 1.389±0.06 g/cm3 .

Scientific Research Applications

New Cyclization Mode

Lisowskaya, Alajarín, and Sánchez-Andrada (2006) explored a new cyclization mode involving methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates, utilizing methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates as intermediates. This study offers insights into advanced synthetic chemistry applications for this compound (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).

Bromination and Synthesis of Isoxazole-fused Heterocycles

Roy, Rajaraman, and Batra (2004) detailed investigations on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate. Their work demonstrates the compound's utility in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

Biomedical Applications

Ryzhkova, Ryzhkov, and Elinson (2020) conducted a study revealing the biomedical potential of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, particularly in regulating inflammatory diseases. This highlights the compound's relevance in the field of medicine and pharmacology (Ryzhkova, Ryzhkov, & Elinson, 2020).

Selective Nucleophilic Chemistry in Synthesis

Robins, Fettinger, Tinti, and Kurth (2007) focused on the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing selective nucleophilic chemistry involving this compound. Their research contributes to the development of drug-like isoxazoles, expanding its applications in pharmaceutical synthesis (Robins, Fettinger, Tinti, & Kurth, 2007).

Radical Cyclization for Heterocycles Synthesis

Allin, Bowman, Elsegood, McKee, Karim, and Rahman (2005) utilized 2-(2-Bromophenyl)ethyl groups, including derivatives of methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate, in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. This study provides valuable insights into the compound's role in advanced organic synthesis (Allin et al., 2005).

properties

IUPAC Name

methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGQDXWQYYWMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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